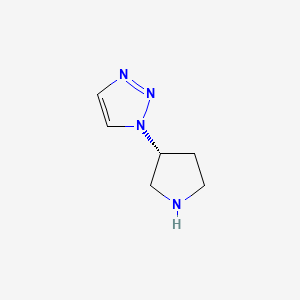
(R)-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole is a chiral compound that features a pyrrolidine ring attached to a 1,2,3-triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions, which facilitate the formation of the 1,2,3-triazole ring. The pyrrolidine ring can be introduced through various synthetic routes, including the reduction of pyrrolidinyl ketones or the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of ®-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole may involve large-scale click chemistry processes, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures the consistent production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted triazoles, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in metal coordination complexes, which can be used as catalysts in various biochemical reactions. Its ability to form stable complexes with metals makes it a valuable tool in bioinorganic chemistry.
Medicine
In medicinal chemistry, ®-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole is investigated for its potential as a pharmacophore in drug design. Its triazole ring is known to interact with various biological targets, making it a promising scaffold for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical modifications allows for the creation of materials with tailored properties.
Mécanisme D'action
The mechanism of action of ®-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pyrrolidine ring adds to the compound’s conformational flexibility, allowing it to fit into various binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole: The enantiomer of the compound, which may exhibit different biological activities due to its chirality.
1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole: The racemic mixture of the compound, which contains both enantiomers.
1-(Pyrrolidin-3-YL)-1H-1,2,4-triazole: A structural isomer with a different arrangement of nitrogen atoms in the triazole ring.
Uniqueness
®-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole is unique due to its specific chirality and the presence of both pyrrolidine and triazole rings
Propriétés
Formule moléculaire |
C6H10N4 |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
1-[(3R)-pyrrolidin-3-yl]triazole |
InChI |
InChI=1S/C6H10N4/c1-2-7-5-6(1)10-4-3-8-9-10/h3-4,6-7H,1-2,5H2/t6-/m1/s1 |
Clé InChI |
WKTIBPHCHGGVEN-ZCFIWIBFSA-N |
SMILES isomérique |
C1CNC[C@@H]1N2C=CN=N2 |
SMILES canonique |
C1CNCC1N2C=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride](/img/structure/B15300628.png)
![[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)
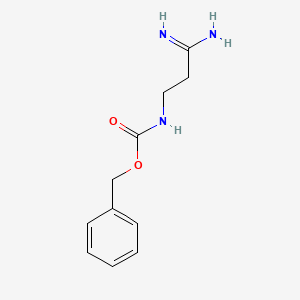
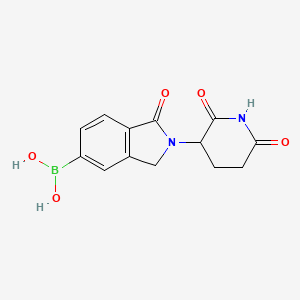
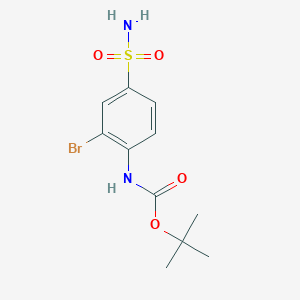
![2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine](/img/structure/B15300650.png)

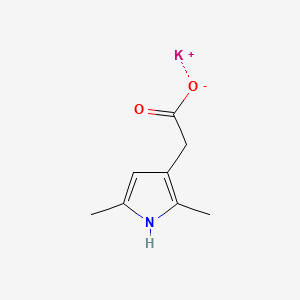
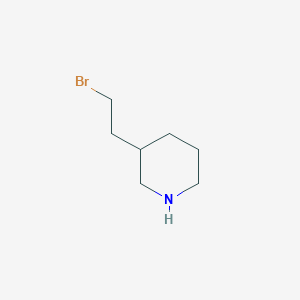
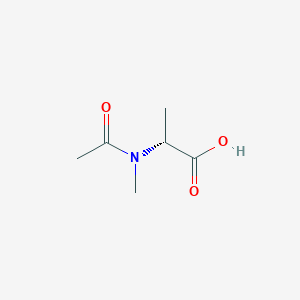
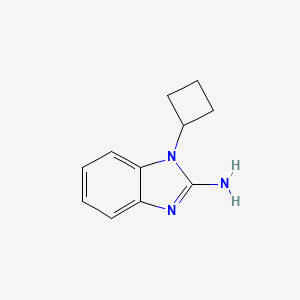
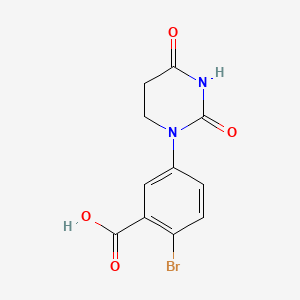
![6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid](/img/structure/B15300710.png)

